

"6-Bromo-3-iodoimidazo[1,2-a]pyrazine" molecular weight and formula

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Compound of Interest

Compound Name: 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

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An In-Depth Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

This technical guide provides a comprehensive overview of the chemical properties of **6-Bromo-3-iodoimidazo[1,2-a]pyrazine**, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic structure known for its diverse biological activities, making its derivatives, such as **6-Bromo-3-iodoimidazo[1,2-a]pyrazine**, key compounds of interest in pharmaceutical research.^[1]

Molecular Profile and Physicochemical Data

6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound. The incorporation of bromine and iodine atoms into the imidazo[1,2-a]pyrazine core significantly influences its chemical reactivity and potential biological interactions.

Quantitative Data Summary

The key quantitative molecular data for **6-Bromo-3-iodoimidazo[1,2-a]pyrazine** are summarized in the table below for ease of reference.

Parameter	Value	Reference
Molecular Formula	C ₆ H ₃ BrIN ₃	[2] [3] [4] [5]
Molecular Weight	323.92 g/mol	[2]
Monoisotopic Mass	322.8555 Da	[5]
CAS Number	1245644-42-1	[2] [3] [4]

Hypothetical Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-3-iodoimidazo[1,2-a]pyrazine** is not readily available in the provided search results, a plausible synthetic route can be extrapolated from general methods for the synthesis of related imidazo[1,2-a]pyridines and similar heterocyclic systems.[\[6\]](#)[\[7\]](#) The following is a representative, hypothetical protocol.

Objective: To synthesize **6-Bromo-3-iodoimidazo[1,2-a]pyrazine**.

Materials:

- 2-Amino-5-bromopyrazine
- Iodo- α -chloroacetaldehyde (or a suitable equivalent)
- Sodium bicarbonate (NaHCO₃)
- Ethanol
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

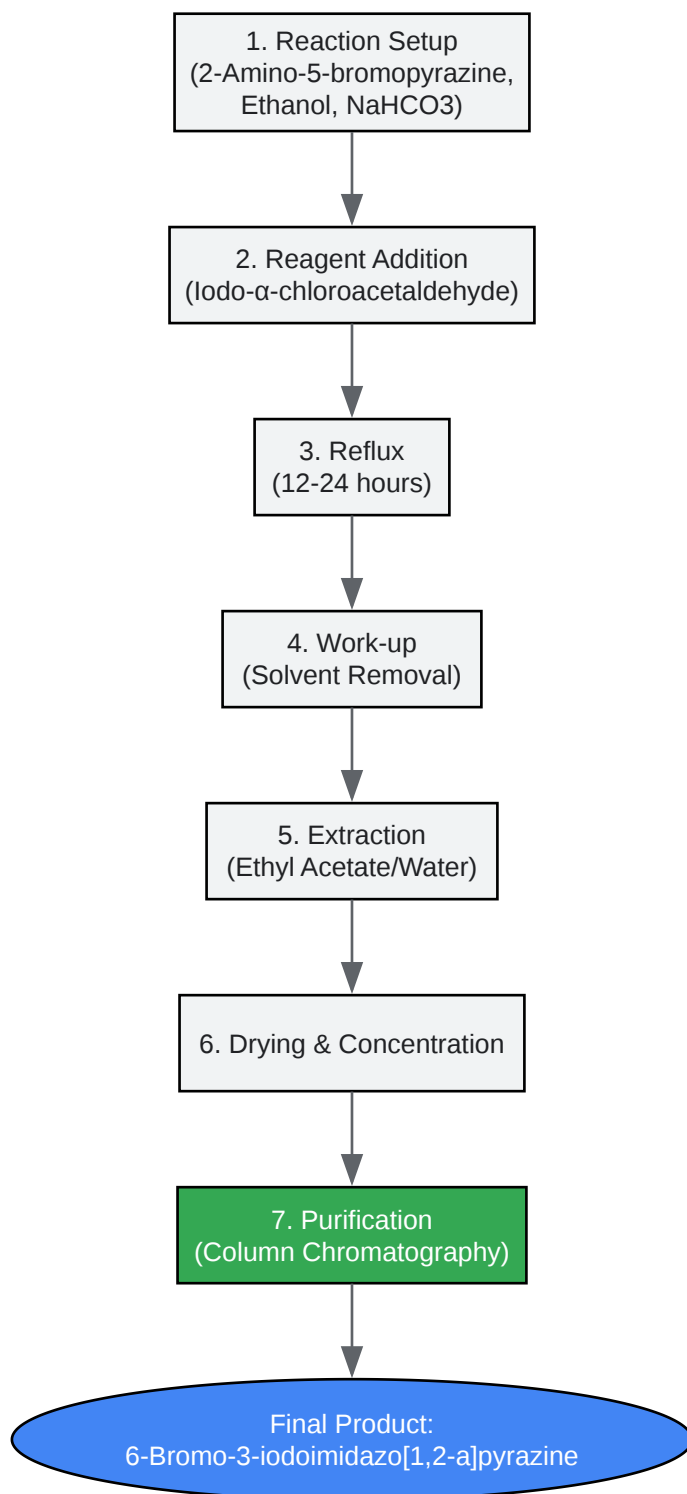
- Thin Layer Chromatography (TLC) apparatus
- Column chromatography setup

Methodology:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyrazine (1 equivalent) in ethanol (100 mL).
- **Addition of Reagents:** To the stirred solution, add sodium bicarbonate (2.5 equivalents). Subsequently, add iodo- α -chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.
- **Reaction Progression:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
- **Work-up:** After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
- **Extraction:** To the resulting residue, add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure **6-Bromo-3-iodoimidazo[1,2-a]pyrazine**.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **6-Bromo-3-iodoimidazo[1,2-a]pyrazine**.



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Caption: A generalized workflow for the synthesis of **6-Bromo-3-iodoimidazo[1,2-a]pyrazine**.

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